Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles Isothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to produce the amide. The amide undergoes cyclization with sulfur and oxidation to yield the desired isothiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar in structure but lacks the fluorine atom and carboxylate group.
Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.
Isoxazole: Contains an oxygen atom instead of sulfur in the ring
Uniqueness
These functional groups make the compound more versatile in chemical synthesis and increase its biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H6FNO4S |
---|---|
Molecular Weight |
243.21 g/mol |
IUPAC Name |
methyl 6-fluoro-1,1-dioxo-1,2-benzothiazole-3-carboxylate |
InChI |
InChI=1S/C9H6FNO4S/c1-15-9(12)8-6-3-2-5(10)4-7(6)16(13,14)11-8/h2-4H,1H3 |
InChI Key |
DWMCIMYQHFDBQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NS(=O)(=O)C2=C1C=CC(=C2)F |
Origin of Product |
United States |
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